8-Chloro-4-fluoroquinoline
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Overview
Description
8-Chloro-4-fluoroquinoline is an organic compound with the chemical formula C₉H₅ClFN. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 8-Chloro-4-fluoroquinoline involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum acid to form the desired quinoline derivative . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
8-Chloro-4-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinoline derivatives.
Common reagents used in these reactions include bases, organometallic compounds, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-4-fluoroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antibacterial and antimalarial agents.
Biological Research: This compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological targets.
Industrial Applications: It is used in the production of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.
Mechanism of Action
The mechanism of action of 8-Chloro-4-fluoroquinoline involves its interaction with specific molecular targets. In medicinal applications, it often targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which stabilize enzyme-DNA complexes and block DNA replication .
Comparison with Similar Compounds
8-Chloro-4-fluoroquinoline can be compared with other fluorinated quinolines, such as:
- 4-Chloro-7-fluoroquinoline
- 4-Chloro-5,8-difluoroquinoline
- 3,4-Dichloro-8-fluoroquinoline
These compounds share similar chemical structures but differ in the position and number of halogen atoms. The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical properties, making it valuable for specific applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C9H5ClFN |
---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
8-chloro-4-fluoroquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |
InChI Key |
UWNRWYHJFLNODX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)F |
Origin of Product |
United States |
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